molecular formula C18H15Sn+ B1211542 Triphenylstannylium CAS No. 668-34-8

Triphenylstannylium

Cat. No. B1211542
CAS RN: 668-34-8
M. Wt: 350 g/mol
InChI Key: XBRCDWHXULVEFB-UHFFFAOYSA-N
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Description

Triphenyltin(1+) is an organotin compound. It has a role as an antifeedant.

Scientific Research Applications

Cervical Cancer Treatment

  • Triphenylstannylium derivatives have shown potent cytotoxicity against human cervical and breast cancer cells. Compounds of this nature induce G1 and G2/M cell cycle arrest and trigger apoptosis via reactive oxygen species in cancer cells, indicating potential as anticancer agents (Basu Baul et al., 2017).

Cold Injury in Woody Plants

  • Triphenyl compounds have been refined for evaluating cold injury in woody plants, providing a method to predict tissue survival and assess plant hardiness (Steponkus & Lanphear, 1967).

Viability Indicators in Plant and Animal Tissues

  • Tetrazolium salts, including triphenyl compounds, serve as viability indicators in both plant and animal tissues. Their ability to undergo various reductions makes them suitable for diverse biological studies (Parker, 1955).

Chronic Myelogenous Leukemia Treatment

  • Triphenyltin(IV) compounds have demonstrated cytotoxic effects against chronic myelogenous leukemia cells, suggesting potential for development as anticancer drugs (Awang et al., 2012).

Applications in Organic Synthesis

  • Triphenylmethyl derivatives are important in organic synthesis, serving as dyestuffs and protecting groups. They have novel applications in bioconjugation, cross-linking, mass-spectrometry, and fluorescence (Shchepinov & Korshun, 2003).

Environmental Contamination and Uptake into Rice Plants

  • The study of triphenyltin (TPhT) in paddy fields reveals its degradation and speciation in soil and water, as well as its uptake into rice plants. This is crucial for understanding the environmental impact of TPhT used in agriculture (Antes et al., 2011).

properties

CAS RN

668-34-8

Product Name

Triphenylstannylium

Molecular Formula

C18H15Sn+

Molecular Weight

350 g/mol

IUPAC Name

triphenylstannanylium

InChI

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;/q;;;+1

InChI Key

XBRCDWHXULVEFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

668-34-8

Pictograms

Acute Toxic; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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